3-Fluorobenzyl chloride

Medicinal Chemistry Enzyme Activation Structure-Activity Relationship (SAR)

3-Fluorobenzyl chloride (CAS 456-42-8) is a halogenated aromatic compound belonging to the fluorobenzyl chloride series, characterized by a benzylic chloride group at the meta-position of a fluorinated benzene ring. This structure imparts specific electronic and steric properties that are leveraged in medicinal chemistry and agrochemical development.

Molecular Formula C7H6ClF
Molecular Weight 144.57 g/mol
CAS No. 456-42-8
Cat. No. B1666203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzyl chloride
CAS456-42-8
SynonymsBenzene, 1-(chloromethyl)-3-fluoro-
Molecular FormulaC7H6ClF
Molecular Weight144.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CCl
InChIInChI=1S/C7H6ClF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
InChIKeyXBDXMDVEZLOGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzyl Chloride (CAS 456-42-8) for Pharmaceutical Synthesis: Properties, Purity, and Comparator Differentiation


3-Fluorobenzyl chloride (CAS 456-42-8) is a halogenated aromatic compound belonging to the fluorobenzyl chloride series, characterized by a benzylic chloride group at the meta-position of a fluorinated benzene ring. This structure imparts specific electronic and steric properties that are leveraged in medicinal chemistry and agrochemical development. The compound is widely used as an alkylating agent to introduce the 3-fluorobenzyl moiety into a variety of nucleophilic scaffolds, enabling the synthesis of diverse bioactive molecules . The precise placement of the fluorine atom distinguishes it from its 2-fluoro and 4-fluoro regioisomers, leading to quantifiably different outcomes in biological assays and chemical reactivity [1].

Why 3-Fluorobenzyl Chloride Cannot Be Interchanged with Other Fluorobenzyl Chlorides in Synthesis


Generic substitution of 3-fluorobenzyl chloride with other fluorobenzyl chlorides (e.g., 2-fluoro or 4-fluoro regioisomers) or non-fluorinated benzyl chlorides is not a reliable procurement strategy for research or industrial applications. The meta-fluorine substitution pattern in 3-fluorobenzyl chloride yields distinct electronic and steric profiles that directly impact the biological activity and physicochemical properties of downstream products. As demonstrated in comparative studies, the position of the fluorine atom on the aromatic ring leads to significant differences in key parameters such as receptor activation potency (AC50) and lipophilicity (LogP) [1]. These variations translate into differential performance in biological assays and pharmacokinetic profiles, making the specific 3-fluoro isomer a critical and non-fungible intermediate for targeted synthetic outcomes [2].

Quantitative Evidence Guide: 3-Fluorobenzyl Chloride vs. Regioisomers and Analogs


Differential Activation Potency (AC50) Against hPK M2 Receptor

In a direct head-to-head comparison using a luminescent pyruvate kinase-luciferase coupled assay, the AC50 value for 3-fluorobenzyl derivative was 0.225 μM. This is notably different from its regioisomers: the 2-fluorobenzyl derivative (AC50 = 0.063 μM) and the 4-fluorobenzyl derivative (AC50 = 0.057 μM) [1]. The unsubstituted benzyl analog also showed a lower AC50 (0.062 μM), highlighting the unique impact of meta-fluorination on this specific biological activity [1].

Medicinal Chemistry Enzyme Activation Structure-Activity Relationship (SAR)

Impact on Antibacterial Activity in Piperidine Derivatives

In a cross-study comparable analysis of antibacterial activity, N-benzyl substituted piperidine derivatives synthesized from 3-fluorobenzyl chloride exhibited distinct antibacterial profiles compared to those from 2-fluorobenzyl chloride and 4-fluorobenzyl chloride [1]. While the study does not provide explicit MIC values for each isomer in a single table, it concludes that the fluorine position influences antibacterial efficacy, with the 3-fluoro derivative showing activity that is unique and not interchangeable with its regioisomers [1].

Antibacterial Screening Antimicrobial Agents Structure-Activity Relationship (SAR)

Differentiation in LogP (Lipophilicity) vs. Fluorobenzyl Alcohol Analogs

3-Fluorobenzyl chloride exhibits a LogP value of 2.77 , which is a key parameter influencing membrane permeability and metabolic stability in drug candidates. As a class-level inference, this lipophilicity is distinct from related compounds. For example, the corresponding alcohol, 3-fluorobenzyl alcohol, has a different LogP, and other regioisomers will have varying values due to the electronic effects of fluorine substitution at different positions. While direct comparative LogP data for all benzyl chloride regioisomers is limited, this value provides a quantifiable benchmark for selection when optimizing pharmacokinetic properties.

Physicochemical Properties Lipophilicity Drug Design

High Purity Grade Specification (GC) for Reproducible Synthesis

Commercially available 3-fluorobenzyl chloride is routinely supplied with a minimum purity of ≥98.0% (GC) , with some vendors specifying up to ≥99.7% (GC) . In contrast, many other fluorobenzyl chlorides are only offered at lower purities (e.g., ≥95% GC) . This high level of purity is critical for avoiding side reactions and ensuring reproducible yields in multi-step syntheses, particularly in medicinal chemistry and material science applications where trace impurities can significantly impact product performance .

Chemical Purity Quality Control Synthetic Reproducibility

Optimized Physical Properties for Handling and Reaction Conditions

3-Fluorobenzyl chloride has a well-defined boiling point of 176-177 °C and a density of 1.194 g/mL at 25 °C . These parameters are crucial for process design, distillation, and extraction procedures. Compared to benzyl chloride (boiling point 179 °C, density 1.100 g/mL), the fluorinated analog exhibits a higher density due to the presence of the fluorine atom, which can affect phase separation and reaction work-up. Furthermore, the compound's refractive index (n20/D) of 1.511 provides a convenient and rapid method for identity verification and quality assessment upon receipt .

Physicochemical Properties Process Chemistry Laboratory Safety

Utility as a Key Intermediate in Patented Pesticide Formulations

The 3-fluorobenzyl moiety is a critical component in patented N-(3-fluorobenzyl)heterocyclic derivatives, which are claimed for their use as biocides and pesticides [1]. While direct comparative efficacy data against analogs is not disclosed in the patent claims, the invention specifically requires the 3-fluorobenzyl group for the claimed compounds, indicating a unique and necessary contribution to the desired pesticidal activity [1]. This is in contrast to related patents that may utilize other substitution patterns, underscoring the specific value of the 3-fluoro isomer in this application class.

Agrochemicals Pesticides Patent Analysis

Target Applications for 3-Fluorobenzyl Chloride Based on Evidence


Medicinal Chemistry: Synthesis of hPK M2 Activators with a Defined Potency Profile

Based on the direct comparative data showing an AC50 of 0.225 μM for the 3-fluorobenzyl derivative against hPK M2, this compound is the optimal choice for synthesizing a series of analogs where a specific, moderate level of enzyme activation is desired [1]. It is not suitable when high potency is the primary goal, as the 2-fluoro and 4-fluoro regioisomers are more potent. This makes 3-fluorobenzyl chloride ideal for exploring the therapeutic window of hPK M2 activators and for SAR studies aimed at fine-tuning biological activity.

Antibacterial Drug Discovery: Developing Novel N-Benzyl Piperidine Antibiotics

The cross-study evidence indicates that the 3-fluorobenzyl group yields a unique antibacterial profile when incorporated into piperidine scaffolds [2]. Researchers aiming to discover new antibacterial agents should utilize 3-fluorobenzyl chloride to access this specific chemical space. Its use is supported by the successful synthesis and characterization of mono-(3-fluorobenzyl)piperidine, which demonstrated activity distinct from its 2-fluoro and 4-fluoro counterparts, making it a valuable building block for hit-to-lead optimization in antibiotic development programs.

Agrochemical Research: Synthesis of Patented Pesticide Intermediates

The use of 3-fluorobenzyl chloride is specifically mandated in patents claiming N-(3-fluorobenzyl)heterocyclic derivatives as effective biocides and pesticides [3]. For industrial or academic groups involved in the development of new crop protection agents, this compound is a required starting material for replicating or improving upon these patented compounds. Its procurement is essential for exploring the structure-activity relationships of this class of pesticides and for generating new intellectual property in the agrochemical sector.

Process Chemistry and Scale-Up: Ensuring Reproducibility with High-Purity Starting Material

For any application requiring scalable and reproducible synthesis, the availability of 3-fluorobenzyl chloride at a purity of ≥98.0% (GC) is a critical factor . This high purity minimizes the risk of side reactions caused by impurities, which can lead to complex mixtures, lower yields, and difficult purifications. This is particularly important in multi-step pharmaceutical syntheses where impurity accumulation can be a major hurdle. Procuring a high-purity grade ensures greater consistency between batches, saving time and resources during process development and manufacturing.

Technical Documentation Hub

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